molecular formula C23H18N2O4S B11126935 3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate

3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B11126935
M. Wt: 418.5 g/mol
InChI Key: UKJWROKTNBTIHZ-DEDYPNTBSA-N
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Description

3-{[(2E)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.

Preparation Methods

The synthesis of 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate typically involves multi-step reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . These reactions are often carried out under solvent-free conditions using microwave irradiation, which promotes efficient and green synthesis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified thiazolo[3,2-a]pyrimidine derivatives with enhanced biological activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to biological targets, such as enzymes or receptors, and modulate their activity. This interaction can lead to the inhibition of specific pathways involved in disease progression, such as cancer cell proliferation or bacterial growth . The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar compounds to 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate include other thiazolo[3,2-a]pyrimidine derivatives, such as:

The uniqueness of 3-{[(2E)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}phenyl acetate lies in its specific structural modifications, which can enhance its biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

[3-[(E)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C23H18N2O4S/c1-14-19(12-16-7-4-3-5-8-16)21(27)24-23-25(14)22(28)20(30-23)13-17-9-6-10-18(11-17)29-15(2)26/h3-11,13H,12H2,1-2H3/b20-13+

InChI Key

UKJWROKTNBTIHZ-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)C)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=CC=C3)OC(=O)C)S2)CC4=CC=CC=C4

Origin of Product

United States

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